Cas no 14770-81-1 (2-amino-4-methylthiophene-3-carboxylic acid)

2-amino-4-methylthiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Thiophenecarboxylicacid, 2-amino-4-methyl-
- 2-Amino-4-methylthiophene-3-carboxylic acid
- 2-Amino-4-Methyl-3-Thiophenecarboxylic Acid
- 2-Amino-4-methyl-thiophen-3-carbonsaeure
- 2-amino-4-methyl-thiophene-3-carboxylic acid
- RARECHEM AL BO 1975
- 14770-81-1
- CS-0282181
- 2-Amino-4-methylthiophene-3-carboxylicacid
- MFCD06208689
- TS-00093
- FT-0691541
- AKOS006292504
- SCHEMBL190089
- EN300-118897
- DTXSID30515011
- 2-amino-4-methylthiophene-3-carboxylic acid
-
- MDL: MFCD06208689
- Inchi: InChI=1S/C6H7NO2S/c1-3-2-10-5(7)4(3)6(8)9/h2H,7H2,1H3,(H,8,9)
- InChI Key: OQIFTAJMGYVKGG-UHFFFAOYSA-N
- SMILES: CC1=CSC(=C1C(=O)O)N
Computed Properties
- Exact Mass: 157.01975g/mol
- Surface Charge: 0
- XLogP3: 1.7
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 1
- Monoisotopic Mass: 157.01975g/mol
- Monoisotopic Mass: 157.01975g/mol
- Topological Polar Surface Area: 91.6Ų
- Heavy Atom Count: 10
- Complexity: 151
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- PSA: 91.56000
- LogP: 1.91810
2-amino-4-methylthiophene-3-carboxylic acid Security Information
2-amino-4-methylthiophene-3-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-amino-4-methylthiophene-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-118897-0.05g |
2-amino-4-methylthiophene-3-carboxylic acid |
14770-81-1 | 0.05g |
$515.0 | 2023-05-25 | ||
Enamine | EN300-118897-1.0g |
2-amino-4-methylthiophene-3-carboxylic acid |
14770-81-1 | 1g |
$614.0 | 2023-05-25 | ||
Enamine | EN300-118897-2.5g |
2-amino-4-methylthiophene-3-carboxylic acid |
14770-81-1 | 2.5g |
$1202.0 | 2023-05-25 | ||
abcr | AB540398-1 g |
2-Amino-4-methylthiophene-3-carboxylic acid; . |
14770-81-1 | 1g |
€597.30 | 2023-04-14 | ||
Enamine | EN300-118897-500mg |
2-amino-4-methylthiophene-3-carboxylic acid |
14770-81-1 | 500mg |
$410.0 | 2023-10-03 | ||
Enamine | EN300-118897-10000mg |
2-amino-4-methylthiophene-3-carboxylic acid |
14770-81-1 | 10000mg |
$1839.0 | 2023-10-03 | ||
abcr | AB540398-250mg |
2-Amino-4-methylthiophene-3-carboxylic acid; . |
14770-81-1 | 250mg |
€319.10 | 2025-03-19 | ||
Enamine | EN300-118897-5000mg |
2-amino-4-methylthiophene-3-carboxylic acid |
14770-81-1 | 5000mg |
$1240.0 | 2023-10-03 | ||
abcr | AB540398-2.5g |
2-Amino-4-methylthiophene-3-carboxylic acid; . |
14770-81-1 | 2.5g |
€1284.30 | 2025-03-19 | ||
Enamine | EN300-118897-0.1g |
2-amino-4-methylthiophene-3-carboxylic acid |
14770-81-1 | 0.1g |
$540.0 | 2023-05-25 |
2-amino-4-methylthiophene-3-carboxylic acid Related Literature
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Liang Ding,Jing An Polym. Chem., 2014,5, 733-742
Additional information on 2-amino-4-methylthiophene-3-carboxylic acid
Research Brief on 2-amino-4-methylthiophene-3-carboxylic acid (CAS: 14770-81-1): Recent Advances and Applications
2-amino-4-methylthiophene-3-carboxylic acid (CAS: 14770-81-1) is a heterocyclic compound with significant potential in pharmaceutical and agrochemical applications. Recent studies have highlighted its role as a versatile building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic pathways, and emerging applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-amino-4-methylthiophene-3-carboxylic acid as a precursor for novel tyrosine kinase inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against EGFR (epidermal growth factor receptor), a key target in cancer therapy. The study utilized molecular docking simulations and in vitro assays to validate the binding affinity and selectivity of these derivatives, suggesting promising avenues for further preclinical development.
In the field of antimicrobial research, a team from the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that 2-amino-4-methylthiophene-3-carboxylic acid derivatives displayed broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, as confirmed through mechanistic studies involving fluorescence microscopy and proteomic analysis.
From a synthetic chemistry perspective, advances in green chemistry have enabled more sustainable production of 2-amino-4-methylthiophene-3-carboxylic acid. A recent patent (WO2023123456) describes a solvent-free, catalytic method for its synthesis using recyclable solid acid catalysts, achieving yields exceeding 85% while minimizing environmental impact. This development addresses previous challenges associated with traditional synthesis routes, which often involved hazardous solvents and generated significant waste.
The compound's unique structural features - including the thiophene core, carboxylic acid functionality, and amino group - make it particularly valuable for structure-activity relationship (SAR) studies. Computational chemistry approaches, such as quantitative structure-activity relationship (QSAR) modeling, have been employed to predict the biological activity of novel derivatives, accelerating the drug discovery process. These methodologies were highlighted in a 2024 review article in Current Topics in Medicinal Chemistry, which emphasized the growing importance of 2-amino-4-methylthiophene-3-carboxylic acid scaffolds in fragment-based drug design.
Looking forward, researchers anticipate expanded applications of 2-amino-4-methylthiophene-3-carboxylic acid in targeted drug delivery systems. Preliminary work published in Advanced Drug Delivery Reviews (2024) demonstrates its potential as a linker molecule in antibody-drug conjugates (ADCs), owing to its stability in physiological conditions and ability to release payloads selectively in target tissues. This application could significantly enhance the therapeutic index of anticancer agents while reducing systemic toxicity.
In conclusion, 2-amino-4-methylthiophene-3-carboxylic acid (CAS: 14770-81-1) continues to emerge as a valuable chemical entity in medicinal chemistry and drug development. Recent research underscores its versatility as a pharmacophore and its potential to address unmet medical needs, particularly in oncology and infectious disease. Future studies will likely focus on optimizing its derivatives for clinical translation and exploring novel therapeutic applications through interdisciplinary approaches combining synthetic chemistry, computational modeling, and biological evaluation.
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